molecular formula C18H19NO4 B8627313 (4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

(4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

Cat. No.: B8627313
M. Wt: 313.3 g/mol
InChI Key: RPICKAKAPQESKE-UHFFFAOYSA-N
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Description

4-phenoxyphenyl 4-hydroxypiperidine-1-carboxylate is an aromatic ether.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(4-phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H19NO4/c20-14-10-12-19(13-11-14)18(21)23-17-8-6-16(7-9-17)22-15-4-2-1-3-5-15/h1-9,14,20H,10-13H2

InChI Key

RPICKAKAPQESKE-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1O)C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-phenoxyphenol (30 g, 0.16 mol) and dimethylaniline (20.4 ml, 0.16 mol) in 200 ml of benzene plus 9 ml of dioxane was added dropwise over 15 minutes under a nitrogen atmosphere to a solution of trichloromethyl chloroformate (9.7 ml, 0.08 mol) in 60 ml of benzene at ice bath temperature. After the addition, the cooling bath was removed and the stirring continued for 24 hours. The reaction mixture was filtered and the filtrate was then added dropwise under a nitrogen atmosphere to a solution of 4-hydroxypiperidine (16.3 g, 0.16 mol) and pyridine (26.1 ml, 0.32 mol) in 150 ml each of benzene, methylene chloride and THF at ice bath temperature. After the addition, the reaction was stirred at ice bath temperature for 3 hours. The cooling bath was removed and the stirring continued overnight. The reaction mixture was diluted with benzene and washed with 1N HCl. The organic solution was separated, dried over anhydrous MgSO4 and the solvent removed under reduced pressure to give 46.4 g of a yellow mushy solid. Purification by HPLC (hexane:EtOAc) gave 13.3 g of a white solid. Recrystallization from diisopropyl ethermethanol gave the title compound as a white crystalline solid (10.4 g, 21%), mp 128°-130° C.
Quantity
30 g
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reactant
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20.4 mL
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9.7 mL
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200 mL
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9 mL
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60 mL
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16.3 g
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reactant
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26.1 mL
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reactant
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150 mL
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Synthesis routes and methods II

Procedure details

A solution of the carbonate(45 g, 0.13 mol) produced in Example 1 in 250 mL of methylene chloride was added dropwise under nitrogen over three hours to a solution of 4-hydroxypiperidine (14.3 g, 0.14 mol) and triethylamine (19.7 mL, 0.14 mol) in 250 mL of methylene chloride at ice bath temperature. After the addition the reaction was stirred at ice bath temperature for 4 hours and at room temperature overnight. The reaction was extracted one time with 1N HCl and then multiple times with saturated Na2CO3, dried (MgSO4) and the solvent removed under reduced pressure to give 39.27 g of a light yellow solid. Recrystallization from diisopropyl ether-methanol gave 31.78 g (79%) of the title compound as an off-white crystalline solid, mp 130-133° C.
Name
carbonate
Quantity
45 g
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reactant
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14.3 g
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19.7 mL
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reactant
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250 mL
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solvent
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250 mL
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solvent
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Synthesis routes and methods III

Procedure details

A multistep synthesis of 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]-piperidine-1 -carboxylic acid 4-phenoxyphenyl ester (1) as disclosed in the cited European Patent Application is shown in Scheme I where intermediate hydroxy compounds are reacted with phosgene or a phosgene equivalent and the resultant mixed carbonic acid diesters are used to aryloxycarbonylate or alkoxycarbonylate an appropriate amine. Thus, 4-phenoxyphenol (2) is treated with 4-nitrophenyl chloroformate (NPC) and condensation of the corresponding carbonate (3) with 4-hydroxypiperidine affords 4-hydroxy-1-piperidine-carboxylic acid 4 -phenoxyphenyl ester (4). Repeating the NPC activation step with the latter intermediate and the following condensation of carbonate (5) with 6-aminohexanol yield 4-[(6 -hydroxyhexyl)carbamoyloxy]-piperidine-1-carboxylic acid 4phenoxyphenyl ester (6). To complete the synthesis of (1), the alcoholic function of this intermediate is activated again with NPC and treated with hexylamine, or reacted directly with hexylisocyanate. ##STR1##
[Compound]
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hydroxy
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carbonic acid diesters
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amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate
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